(R)-2-Methoxypropylamine

Description

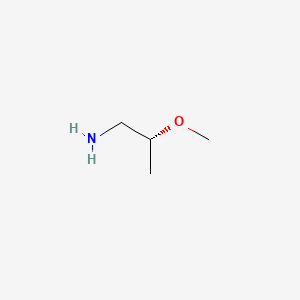

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANWURKQKKYIGV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-Methoxypropylamine: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

(R)-2-Methoxypropylamine is a chiral primary amine that serves as a valuable building block in modern organic and medicinal chemistry. Its defined stereochemistry and bifunctional nature, possessing both a nucleophilic amine and a methoxy group, make it a critical intermediate in the enantioselective synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-Methoxypropylamine, detailed protocols for its synthesis and purification, thorough spectral characterization, and insights into its applications in drug development and asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chiral synthon.

Introduction: The Strategic Value of (R)-2-Methoxypropylamine

Chiral amines are fundamental components in the synthesis of a vast array of biologically active molecules. The precise three-dimensional arrangement of functional groups is often paramount to a molecule's therapeutic efficacy and safety profile. (R)-2-Methoxypropylamine, with its stereocenter at the second carbon, offers a reliable platform for introducing chirality into a target molecule early in a synthetic sequence. The presence of the methoxy group can influence the molecule's polarity, solubility, and metabolic stability, making it a desirable feature in drug design.

This guide moves beyond a simple recitation of data to provide a holistic understanding of (R)-2-Methoxypropylamine, from its fundamental properties to its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (R)-2-Methoxypropylamine is essential for its effective handling, reaction optimization, and purification. While experimentally determined data for this specific enantiomer is not widely published, a combination of data for the racemic mixture and predicted values provides a solid foundation.

Table 1: Physicochemical Properties of Methoxypropylamine Isomers

| Property | (R)-2-Methoxypropylamine | Racemic 1-Methoxy-2-propylamine | 3-Methoxypropylamine (MOPA) |

| CAS Number | 162356-14-1[1] | 37143-54-7[2] | 5332-73-0 |

| Molecular Formula | C₄H₁₁NO[1] | C₄H₁₁NO[2] | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [1] | 89.14 g/mol [2] | 89.14 g/mol |

| Appearance | Colorless liquid (predicted) | Colorless liquid with a pungent, ammonia-like odor[2] | Clear, colorless liquid with an ammonia-like odor |

| Boiling Point | 100.7 ± 13.0 °C (Predicted)[3] | 92.5-93.5 °C / 743 mmHg | 116-118 °C[4] |

| Density | 0.849 ± 0.06 g/cm³ (Predicted)[3] | 0.845 g/mL at 25 °C | 0.870 - 0.880 g/mL at 20°C |

| Solubility | Miscible with water (inferred) | Soluble in water[2] | Completely miscible in water, alcohols, ethers, acetone[5] |

| Specific Rotation ([α]D) | Negative value expected (enantiomer of (S)-form) | Not applicable | Not applicable |

Note: The specific rotation for the (S)-enantiomer is reported as +15.27° (c=1.00g/100mL, DMF, 20°C, 589nm) by some suppliers, implying the (R)-enantiomer will have a negative rotation of a similar magnitude. However, experimental verification is recommended.

Synthesis of (R)-2-Methoxypropylamine

The enantioselective synthesis of (R)-2-Methoxypropylamine can be achieved through several strategic approaches. The choice of method often depends on the available starting materials, scalability, and desired enantiomeric purity.

Biocatalytic Synthesis via Asymmetric Amination

Enzymatic synthesis using (R)-selective transaminases represents a highly efficient and environmentally benign route to (R)-2-Methoxypropylamine. This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.

Figure 2: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve racemic 2-methoxypropylamine in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5-1.0 equivalents), in the same solvent.

-

Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated salt in water and basify to a pH > 11 with a strong base (e.g., NaOH).

-

Extraction and Purification: Extract the liberated (R)-2-Methoxypropylamine with an organic solvent, dry the organic phase, and purify by distillation as described in the biocatalytic protocol. The enantiomeric excess should be determined by chiral HPLC or NMR analysis.

Spectral Characterization

While specific, peer-reviewed spectral data for (R)-2-Methoxypropylamine is scarce, the following represents the expected spectral characteristics based on its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural confirmation. The expected signals for (R)-2-Methoxypropylamine are:

-

A doublet for the methyl group protons (-CH₃) adjacent to the chiral center.

-

A multiplet for the proton on the chiral center (-CH-).

-

A multiplet for the methylene protons (-CH₂-).

-

A singlet for the methoxy group protons (-OCH₃).

-

A broad singlet for the amine protons (-NH₂).

Determination of Enantiomeric Excess by ¹H NMR: The enantiomeric purity can be determined by derivatizing the amine with a chiral agent, such as Mosher's acid chloride, or by using a chiral solvating agent like (S)-BINOL, which will induce separate signals for the two enantiomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit four distinct signals corresponding to the four unique carbon atoms in the molecule:

-

The methyl carbon (-CH₃).

-

The chiral methine carbon (-CH-).

-

The methylene carbon (-CH₂-).

-

The methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.

-

C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region.

-

N-H bend: An absorption band around 1600 cm⁻¹.

-

C-O stretch: A strong absorption in the 1060-1150 cm⁻¹ region, indicative of the ether linkage.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z = 89. Key fragmentation patterns would likely involve the loss of a methyl group, a methoxy group, or cleavage adjacent to the amine.

Applications in Drug Development and Asymmetric Synthesis

(R)-2-Methoxypropylamine is a valuable chiral building block for the synthesis of more complex chiral molecules. Its primary amine functionality allows for a wide range of transformations, including amidation, reductive amination, and nucleophilic substitution reactions.

-

Pharmaceutical Synthesis: Chiral amines are integral components of many APIs. The (R)-2-methoxypropyl moiety can be incorporated into drug candidates to impart specific stereochemistry, which is often crucial for binding to biological targets and achieving the desired therapeutic effect while minimizing off-target side effects.

-

Chiral Ligands and Catalysts: The amine group can be further functionalized to create chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.

-

Resolving Agent: As a chiral amine itself, it has the potential to be used as a resolving agent for racemic acids.

Safety and Handling

Based on the safety data for the racemic mixture and related amines, (R)-2-Methoxypropylamine should be handled with appropriate precautions. [2][6]

-

Hazards: It is expected to be a highly flammable liquid and vapor. It is likely harmful if swallowed and causes severe skin burns and eye damage. It may also be harmful to aquatic life. [2][6]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or with respiratory protection.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. * Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

(R)-2-Methoxypropylamine is a chiral synthon with significant potential in asymmetric synthesis and drug development. While detailed experimental data for this specific enantiomer is not yet widely available in the public domain, this guide provides a comprehensive framework based on established chemical principles and data from closely related compounds. The synthetic routes outlined, particularly the enzymatic approach, offer efficient pathways to this valuable molecule. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like (R)-2-Methoxypropylamine will undoubtedly increase.

References

- RXCHEMICALS. MethoxyPropyl Amine. [URL: https://www.rxmarine.com/methoxypropyl-amine]

- Ataman Kimya. METHOXYPROPYLAMINE (MOPA). [URL: https://www.ataman-kimya.com/methoxypropylamine-mopa-_d137.html]

- North Metal and Chemical Company. Technical Data Sheet METHOXYPROPYLAMINE (MOPA). [URL: https://nmc-nic.com/wp-content/uploads/2018/01/MOPA.pdf]

- PubChem. 2-Methoxypropene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8300]

- PubChem. (R)-2-Methoxypropylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42427145]

- Smolecule. Buy 1-Methoxy-2-propylamine. [URL: https://www.smolecule.com/cas-37143-54-7-1-methoxy-2-propylamine.html]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC158090050&productDescription=2-METHOXYPROPENE%2C+98%2B%25%2C+STAB.+W%2F+0.1%25+BHT&vendorId=VN00032119&countryCode=US&language=en]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/msds?productName=AC158090050]

- PubChem. Methoxyisopropylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123458]

- Capot Chemical. Specifications of (R)-2-Methoxypropylamine. [URL: https://www.capotchem.com/cas-162356-14-1.html]

- Google Patents. CN101328129A - Preparation of 3-methoxy propanamine. [URL: https://patents.google.

- Univar Solutions. 3-Methoxypropylamine. [URL: https://www.univarsolutions.com/product-search/p.3-methoxypropylamine.16128303]

- Benchchem. Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. [URL: https://www.benchchem.com/product/bcp151147/technical-guide]

- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. [URL: https://patents.google.

- ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [URL: https://www.researchgate.net/figure/Semi-preparative-synthesis-of-S-1-methoxypropan-2-amine-S-2d_fig4_342502621]

- ChemicalBook. (S)-2-Methoxypropylamine | 907943-71-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52520112.htm]

Sources

- 1. (R)-2-Methoxypropylamine | C4H11NO | CID 42427145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Methoxypropylamine | 907943-71-9 [chemicalbook.com]

- 4. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

(R)-2-Methoxypropylamine: A Chiral Synthon for Advanced Pharmaceutical Intermediates

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical research, chirality is not merely a structural feature but a critical determinant of therapeutic efficacy and safety. The stereochemical orientation of a drug molecule dictates its interaction with the inherently chiral environment of biological systems, influencing its pharmacological and toxicological profile.[1] Consequently, the demand for enantiomerically pure building blocks, or synthons, that enable the precise construction of chiral drug candidates has never been greater.[2] (R)-2-Methoxypropylamine (CAS Number: 162356-14-1) has emerged as a synthon of significant interest, offering a unique combination of a primary amine for versatile functionalization, a defined stereocenter, and a methoxy group that can confer advantageous physicochemical properties to the target molecule. This technical guide provides a comprehensive overview of (R)-2-Methoxypropylamine, from its synthesis and characterization to its strategic application in the synthesis of complex pharmaceutical intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Attributes of (R)-2-Methoxypropylamine

A thorough understanding of the physicochemical properties of (R)-2-Methoxypropylamine is fundamental to its effective application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 162356-14-1 | [3] |

| Molecular Formula | C4H11NO | [3] |

| Molecular Weight | 89.14 g/mol | [3] |

| Appearance | Colorless to light yellow liquid (presumed) | General knowledge |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Chirality | (R)-enantiomer | [3] |

Enantioselective Synthesis: Strategies and Methodologies

The synthesis of (R)-2-Methoxypropylamine with high enantiomeric purity is paramount to its utility. Several stereoselective strategies can be employed, primarily drawing from established methods for the synthesis of chiral amines.

Synthesis from a Chiral Pool Precursor: (R)-Alaninol

A robust and reliable method for the synthesis of (R)-2-Methoxypropylamine involves the utilization of a readily available chiral precursor, (R)-alaninol. This approach leverages the inherent stereochemistry of the starting material to ensure the desired configuration of the final product.

Experimental Protocol:

-

Protection of the Amino Group: The amino group of (R)-alaninol is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent side reactions in the subsequent step. This is a standard procedure in peptide synthesis and amine chemistry to ensure regioselectivity.

-

Williamson Ether Synthesis: The protected (R)-alaninol is then subjected to a Williamson ether synthesis. The hydroxyl group is deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, typically methyl iodide or dimethyl sulfate. This step introduces the key methoxy group.

-

Deprotection: The protecting group is subsequently removed under conditions that do not affect the newly formed ether linkage or the stereocenter. For a Cbz group, this is typically achieved by catalytic hydrogenation, while a Boc group is readily cleaved under acidic conditions.

-

Purification: The final product, (R)-2-Methoxypropylamine, is purified by distillation or chromatography to remove any remaining impurities and byproducts.

Caption: Synthesis of (R)-2-Methoxypropylamine from (R)-Alaninol.

Asymmetric Reductive Amination: A Green Chemistry Approach

Asymmetric reductive amination of a prochiral ketone, 1-methoxy-2-propanone, represents a more atom-economical and potentially greener route. This can be achieved through biocatalysis, employing enzymes such as transaminases.

Conceptual Workflow:

-

Enzyme Selection: An (R)-selective transaminase is chosen to catalyze the asymmetric amination of 1-methoxy-2-propanone.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability. An amine donor, such as isopropylamine, is required in stoichiometric amounts.

-

Cofactor Recycling: The transaminase requires pyridoxal 5'-phosphate (PLP) as a cofactor. Efficient cofactor recycling is crucial for the economic viability of the process on a larger scale.

-

Work-up and Isolation: The product is isolated from the aqueous reaction mixture by extraction or distillation.

Caption: Biocatalytic Synthesis via Asymmetric Reductive Amination.

Application in Pharmaceutical Synthesis: A Case Study of a Key Intermediate for Tamsulosin

While a specific marketed drug utilizing (R)-2-Methoxypropylamine is not readily found in the public domain, its structural motif is highly relevant to the synthesis of important pharmaceuticals. A compelling example is the structural relationship to a key intermediate in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[4] The synthesis of Tamsulosin involves the chiral building block (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[5] The propylamine moiety with a stereocenter at the 2-position is a critical feature for its biological activity.

The use of a chiral amine like (R)-2-Methoxypropylamine in the early stages of a synthetic route allows for the establishment of a key stereocenter, which is often more efficient than resolving a racemic mixture at a later stage. The methoxy group can also play a role in modulating the pharmacokinetic properties of the final API, such as metabolic stability and solubility.

Analytical Characterization: Ensuring Enantiomeric Purity

The confirmation of the chemical identity and, most importantly, the enantiomeric purity of (R)-2-Methoxypropylamine is a critical quality control step. A combination of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule and to assess its chemical purity by identifying any proton or carbon signals corresponding to impurities.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining the enantiomeric excess (ee). A validated chiral HPLC method is essential for separating and quantifying the (R) and (S) enantiomers.

Detailed Protocol: Chiral HPLC for Enantiomeric Purity

A robust chiral HPLC method is crucial for the quality control of (R)-2-Methoxypropylamine. The following is a representative protocol, which should be optimized for the specific instrumentation and column used.

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives, such as cellulose or amylose coated on a silica support, are often effective for separating chiral amines.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine or triethylamine, is often necessary to improve peak shape and reduce tailing of the amine analyte.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

-

Detection Wavelength: As primary amines have a weak chromophore, detection is usually performed at a low UV wavelength (e.g., 210-220 nm).

-

-

Sample Preparation: A dilute solution of (R)-2-Methoxypropylamine is prepared in the mobile phase.

-

Analysis and Data Interpretation: The sample is injected onto the HPLC system. The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Conclusion and Future Outlook

(R)-2-Methoxypropylamine is a valuable chiral building block with significant potential in pharmaceutical and fine chemical synthesis. Its straightforward preparation from readily available chiral precursors and the possibility of green, biocatalytic routes make it an attractive synthon for industrial applications. The ability to introduce a defined stereocenter and a methoxy group in a single, small molecule provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates with optimized pharmacological profiles. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (R)-2-Methoxypropylamine is set to increase, paving the way for the development of the next generation of innovative medicines.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Methoxypropylamine | C4H11NO | CID 42427145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

(R)-2-Methoxypropylamine: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. Among these, (R)-2-Methoxypropylamine has emerged as a highly valuable and versatile synthon. Its unique structural features—a primary amine for diverse functionalization and a stereogenic center bearing a methoxy group—allow it to serve effectively as both a chiral auxiliary and a precursor for sophisticated chiral ligands. This guide provides a comprehensive technical overview of (R)-2-Methoxypropylamine, detailing its synthesis, physicochemical properties, and key applications. We will explore its role in directing stereoselective reactions, present detailed, field-tested experimental protocols, and discuss the analytical methods crucial for verifying enantiomeric purity, offering researchers a practical and in-depth resource.

Introduction: The Strategic Importance of Chiral Amines

Chirality is a fundamental principle in drug design and development, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. Different enantiomers of a drug can exhibit widely varying efficacy, pharmacology, and toxicity profiles. Consequently, the ability to synthesize single-enantiomer active pharmaceutical ingredients (APIs) is not merely an academic exercise but a regulatory and safety imperative.[1]

Chiral amines, in particular, are ubiquitous structural motifs in a vast array of biologically active molecules. They serve as critical intermediates and are often incorporated directly into the final API structure. (R)-2-Methoxypropylamine, also referred to as (R)-1-methoxypropan-2-amine, distinguishes itself through its combination of a reactive primary amine and a stable, influential stereocenter. This structure is instrumental in transferring chiral information during a synthetic sequence, making it a powerful tool for constructing stereochemically complex targets.[1]

Physicochemical Properties and Stereochemical Integrity

The utility of a chiral building block is defined by its physical properties and, most importantly, its stereochemical stability. (R)-2-Methoxypropylamine is a colorless liquid with a characteristic ammonia-like odor.[2] Its miscibility with water and various organic solvents enhances its versatility in a range of reaction conditions.

Table 1: Physicochemical Properties of (R)-2-Methoxypropylamine

| Property | Value | Source |

| IUPAC Name | (2R)-2-methoxypropan-1-amine | PubChem[3] |

| Molecular Formula | C₄H₁₁NO | PubChem[3] |

| Molecular Weight | 89.14 g/mol | PubChem[3] |

| Appearance | Colorless liquid | CAMEO Chemicals[2] |

| Odor | Pungent, ammonia-like | CAMEO Chemicals[2] |

| Boiling Point | 117-118 °C (at 733 mmHg) | Silver Fern[4] |

| Density | 0.874 g/cm³ | Silver Fern[4] |

| Refractive Index | 1.417 (n20/D) | Silver Fern[4] |

The core value of this molecule lies in the integrity of its (R)-stereocenter. The methoxy group at the C2 position is sterically directing, influencing the trajectory of incoming reagents in subsequent reactions and thereby controlling the stereochemical outcome.

Caption: Chemical structure of (R)-2-Methoxypropylamine.

Synthesis and Access to Enantiopure Material

The practical application of (R)-2-Methoxypropylamine hinges on its availability in high enantiomeric purity. Several synthetic strategies have been developed, ranging from classical resolution to modern biocatalytic methods.

Chiral Resolution of Racemic Amine

A traditional and robust method involves the synthesis of racemic 2-methoxypropylamine followed by resolution. This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the isolated salt with a base liberates the desired enantiomerically pure amine. While effective, this method's primary drawback is the theoretical maximum yield of 50% for the desired enantiomer.[5]

Asymmetric Synthesis Routes

More contemporary approaches focus on asymmetric synthesis to avoid the inherent yield limitations of resolution. One of the most powerful methods is the biocatalytic asymmetric amination of a prochiral ketone, 1-methoxy-2-propanone.[1] This reaction utilizes enzymes, specifically transaminases, which can exhibit exceptionally high stereoselectivity, often yielding the desired (S)- or (R)-amine with excellent enantiomeric excess (ee).[6][7]

The choice of enzyme and reaction conditions is critical. An (R)-selective transaminase will convert the ketone directly to the desired (R)-2-Methoxypropylamine. This "green chemistry" approach is highly favored in industrial settings due to its high efficiency, mild reaction conditions, and reduced environmental impact.[1]

Caption: Biocatalytic synthesis of (R)-2-Methoxypropylamine.

Core Applications in Asymmetric Synthesis

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct a stereoselective reaction.[8] After the reaction, the auxiliary is cleaved and can ideally be recovered. (R)-2-Methoxypropylamine is an effective chiral auxiliary, particularly in the context of α-alkylation of carbonyl compounds.

The process begins by forming an amide between the chiral amine and a carboxylic acid. The α-proton of this amide can be selectively removed by a strong, non-nucleophilic base (like LDA) to form a chiral enolate. The steric bulk of the auxiliary, directed by the methoxypropyl group, shields one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the enantiomerically enriched α-substituted carboxylic acid.

Precursor to Chiral Ligands

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. The primary amine handle of (R)-2-Methoxypropylamine provides a convenient point for elaboration into more complex ligand structures, such as chiral bipyridines or phosphine-based ligands.[9][10]

For instance, condensation with a suitable diketone can lead to the formation of chiral Schiff base ligands. These ligands can then coordinate with various transition metals (e.g., Nickel, Copper, Ruthenium) to form catalysts for reactions like asymmetric hydrogenation, cyclopropanation, or 1,2-addition reactions.[11] The stereochemical information originating from the (R)-2-methoxypropylamine backbone is effectively translated to the catalytic pocket, thereby inducing high enantioselectivity in the catalyzed transformation.

Key Experimental Protocols

The following protocols are presented as illustrative examples of how (R)-2-Methoxypropylamine is employed in practice. As a Senior Application Scientist, I must emphasize that all reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified, and appropriate personal protective equipment (PPE) must be worn.

Protocol: Diastereoselective Reductive Amination

Reductive amination is a cornerstone reaction for C-N bond formation.[12][13] When using a chiral amine like (R)-2-Methoxypropylamine, this reaction can be used to synthesize new, more complex chiral amines.

Objective: To synthesize N-benzyl-(R)-2-methoxypropylamine from benzaldehyde.

Materials:

-

(R)-2-Methoxypropylamine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride [NaB(OAc)₃H] (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methoxypropylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Imine Formation (in situ): Add benzaldehyde (1.05 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Rationale: This allows for the formation of the intermediate imine or iminium ion, which is the species that will be reduced.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly. Causality: NaB(OAc)₃H is a mild and selective reducing agent, well-suited for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions.[12]

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials on TLC and the appearance of a new, less polar spot corresponding to the product. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Diastereoselectivity can be assessed by chiral HPLC or NMR analysis.

Analytical Methods for Enantiomeric Purity

Verifying the enantiomeric excess (ee) of the starting material and the diastereomeric ratio (dr) of products is critical.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By using a column with a chiral stationary phase, the enantiomers or diastereomers of a compound can be separated, and their relative peak areas provide a quantitative measure of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: A chiral compound can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.[14] These diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for quantification.

Safety, Handling, and Storage

(R)-2-Methoxypropylamine is a primary amine and should be handled with care. It is flammable and may be toxic by ingestion, inhalation, or skin absorption.[2]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly sealed under an inert atmosphere to prevent degradation.

Conclusion and Future Perspectives

(R)-2-Methoxypropylamine stands as a testament to the power of well-designed chiral building blocks in modern organic synthesis. Its utility as both a recoverable auxiliary and a versatile precursor for ligand synthesis ensures its continued relevance in the discovery and development of new chemical entities.[1] As the demand for more complex and stereochemically defined molecules grows, particularly in medicine, the strategic application of synthons like (R)-2-Methoxypropylamine will remain a key enabler of innovation. Future research will likely focus on developing novel applications, perhaps in organocatalysis or in the synthesis of new functional materials, further expanding the toolkit available to the synthetic chemist.

References

-

Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from [Link]

-

Ricke, P. R., et al. (2007). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. ResearchGate. Retrieved from [Link]

-

Silver Fern Chemical Inc. (n.d.). 3-Methoxy Propyl Amine Supplier | 5332-73-0. Retrieved from [Link]

-

Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

-

ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42427145, (R)-2-Methoxypropylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (2014). New Efficient Method for the Synthesis of Chiral 2,2′-Bipyridyl Ligands. Retrieved from [Link]

-

KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12651820, Methoxy(propan-2-YL)amine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantio- and Diastereoselective Synthesis of (R, R)-β-Methoxytyrosine. Retrieved from [Link]

-

Wiley Online Library. (2020). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Retrieved from [Link]

-

ScienceDirect. (1970). Tertiary Amine Preparation by Reductive Alkylation of Aliphatic Secondary Amines with Ketones. Retrieved from [Link]

-

MDPI. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Retrieved from [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(ethoxymethoxy)-3-methoxypropylamine. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Characterization, and Antiproliferative Activity of Novel Chiral [QuinoxPAuCl2]+ Complexes*. Retrieved from [Link]

-

Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

Vihita Bio. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11721, 2-Methoxypropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123458, Methoxyisopropylamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Methoxypropylamine | C4H11NO | CID 42427145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization of (R)-2-Methoxypropylamine

This guide provides an in-depth technical analysis of the spectroscopic characterization of (R)-2-Methoxypropylamine (IUPAC: (2R)-2-methoxypropan-1-amine).[1][2]

A Technical Guide for Chiral Synthon Validation[1][2]

Core Compound Identity & Structural Logic

In the field of chiral synthesis, "Methoxypropylamine" is a nomenclature often plagued by ambiguity. It is critical to distinguish between the two regioisomers. This guide characterizes Isomer A (below), a valuable chiral building block for diamine ligands and pharmaceutical intermediates.[2]

| Feature | Target Compound (Isomer A) | Common Confusant (Isomer B) |

| Common Name | (R)-2-Methoxypropylamine | (S)-1-Methoxy-2-propylamine |

| IUPAC Name | (2R)-2-methoxypropan-1-amine | (2S)-1-methoxypropan-2-amine |

| CAS Number | 162356-14-1 (R-isomer) | 99636-32-5 (S-isomer) |

| Structure | CH3-CH(OCH3)-CH2-NH2 | CH3-CH(NH2)-CH2-OCH3 |

| Chiral Center | C2 (Ether linkage) | C2 (Amine linkage) |

| Primary Use | Chiral ether synthons | Chiral amine synthons |

Molecular Formula: C₄H₁₁NO Molecular Weight: 89.14 g/mol [1]

Experimental Protocols for Sample Preparation

To ensure spectroscopic fidelity, the following preparation protocols are recommended. These steps minimize solvent effects and impurity artifacts (e.g., water, carbamates from CO₂ absorption).[1]

NMR Sample Preparation[2]

-

Solvent: Deuterated Chloroform (

) is standard.[2] For exchangeable protons ( -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Additives: A trace of

or

Mass Spectrometry (ESI/GC-MS) Preparation[1][2]

-

Method: Electrospray Ionization (ESI) in Positive Mode (

).[2] -

Solvent: Acetonitrile:Water (50:[1]50) with 0.1% Formic Acid.[1][2]

-

Note: Amines are "proton sponges."[1][2] The

ion (m/z 90) will be dominant. For GC-MS (EI), use a non-polar column (e.g., DB-5) and inject neat or in methanol.[1][2]

Spectroscopic Analysis: The Core Data

Mass Spectrometry (MS)

Fragmentation Logic: The mass spectrum of (R)-2-methoxypropylamine is defined by Alpha-Cleavage .[1][2] In primary amines, the bond adjacent to the nitrogen atom (the C1-C2 bond) is the weakest link under electron impact (EI).

-

Molecular Ion (

): m/z 89 (Weak intensity, typical for aliphatic amines).[2] -

Base Peak: m/z 30 .

Fragmentation Pathway Diagram:

Caption: Primary fragmentation pathway for (R)-2-methoxypropylamine under Electron Impact (EI), yielding the diagnostic m/z 30 ion.

Infrared Spectroscopy (IR)

The IR spectrum confirms the primary amine and ether functionalities.

| Functional Group | Wavenumber ( | Intensity/Shape | Assignment |

| Primary Amine | 3300–3400 | Medium, Broad (Doublet) | |

| Alkane | 2850–2960 | Strong, Sharp | |

| Amine (Bend) | 1580–1650 | Medium, Broad | |

| Ether | 1080–1150 | Strong |

Nuclear Magnetic Resonance (NMR)

Data presented for the free base in

H NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 1.12 – 1.18 | Doublet ( | 3H | Methyl group adjacent to chiral center.[1][2] | |

| 1.50 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/solvent.[1][2] | |

| 2.65 – 2.75 | Multiplet (dd) | 2H | Diastereotopic protons on C1 (adjacent to chiral C2).[1][2] | |

| 3.35 | Singlet | 3H | Methoxy methyl group.[1][2] | |

| 3.38 – 3.48 | Multiplet | 1H | Chiral methine proton at C2.[1][2] |

C NMR Data (100 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 16.8 | Methyl terminal (C3).[1][2] | |

| 46.5 | Methylene attached to Amine (C1).[2] | |

| 56.2 | Methoxy Carbon ( | |

| 78.4 | Chiral Methine (C2).[2] |

Quality Control & Chiral Validation

For (R)-2-methoxypropylamine, confirming enantiomeric excess (ee) is as vital as structural confirmation.[1][2]

Optical Rotation[1][2]

-

Method: Polarimetry (Sodium D line, 589 nm).[2]

-

Expectation: The (R)-enantiomer typically exhibits specific rotation

values distinct from the racemate. -

Note: While specific literature values for the pure (R)-isomer of this regioisomer are sparse compared to Isomer B, the sign of rotation is generally opposite to the (S)-enantiomer.

-

Requirement: Compare against a certified reference standard or use Chiral HPLC.

Chiral HPLC Method (Recommended)

-

Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1][2]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).[2] Derivatization with benzoyl chloride is recommended to enhance UV detection.[1][2]

Analytical Workflow Summary

Caption: Step-by-step validation workflow for ensuring structural and stereochemical integrity.

References

-

PubChem Compound Summary. (2025). 2-Methoxypropan-1-amine (CID 12609719).[1][2] National Center for Biotechnology Information.[1][2] Link

-

Doc Brown's Chemistry. (2024).[1][2] Mass spectrometry fragmentation patterns of aliphatic amines.[1][2][6] (General reference for alpha-cleavage mechanisms in amines). Link

-

BenchChem. (2025).[1][2] Technical Data for Methoxyisopropylamine Isomers. (Reference for distinguishing regioisomers). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds.[1][2] 7th Ed.[1][2] John Wiley & Sons.[1][2] (Authoritative source for NMR shift prediction rules).

Sources

- 1. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 2. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

Technical Guide: Physical Properties & Characterization of (R)-2-Methoxypropylamine

This guide provides a comprehensive technical analysis of (R)-2-Methoxypropylamine (also known as (R)-1-methoxypropan-2-amine or (R)-MOIPA). It is designed for research and development professionals requiring precise physicochemical data and validated characterization protocols for high-purity applications.

Executive Summary

(R)-2-Methoxypropylamine (CAS: 99636-38-1) is a high-value chiral primary amine used extensively as a resolving agent and a building block in the synthesis of pharmaceutical intermediates, particularly for herbicidal and fungicidal active ingredients. Unlike its racemic counterpart, the (R)-enantiomer is critical for inducing specific stereochemical outcomes in asymmetric synthesis. This guide establishes the baseline physical standards required to verify identity and enantiomeric purity.

Physical Properties Matrix

The following data aggregates experimental values and thermodynamic predictions. Note that while boiling point and density are identical to the racemate in an achiral environment, the optical rotation is the distinguishing physical parameter.

Table 1: Physicochemical Specifications

| Property | Value | Test Method / Condition |

| Chemical Name | (R)-1-Methoxypropan-2-amine | IUPAC |

| CAS Number | 99636-38-1 | (R)-isomer specific |

| Molecular Formula | C₄H₁₁NO | - |

| Molecular Weight | 89.14 g/mol | - |

| Boiling Point | 92.5 – 94.0 °C | @ 760 mmHg (Atmospheric) |

| Density | 0.845 – 0.850 g/cm³ | @ 20 °C |

| Refractive Index ( | 1.403 – 1.407 | @ 20 °C |

| Flash Point | 9 °C (48 °F) | Closed Cup |

| Appearance | Colorless, volatile liquid | Visual |

| Solubility | Miscible in water, ethanol, ether | - |

| Optical Rotation ( | -15.3° ± 1.0° | c=1.0, DMF (Inverse of S-isomer) |

Critical Note on Optical Rotation: The (S)-enantiomer (CAS 907943-71-9) exhibits a specific rotation of approximately +15.27° (c=1, DMF). Consequently, the (R)-enantiomer is levorotatory (-) under identical conditions.

Synthesis & Isolation Context

Understanding the origin of the sample is vital for interpreting physical property variations. (R)-2-Methoxypropylamine is typically produced via two primary pathways: Biocatalytic Transamination (high enantiomeric excess) or Chemical Resolution (lower yield, requires purification).

Figure 1: Biocatalytic Synthesis Pathway

The following diagram illustrates the stereoselective transamination route, which is preferred for generating high-purity (R)-MOIPA.

Caption: Stereoselective synthesis of (R)-2-Methoxypropylamine via biocatalytic transamination.

Experimental Protocols for Characterization

To ensure the integrity of the (R)-2-Methoxypropylamine, the following self-validating protocols should be employed.

Protocol A: Density Determination (Oscillating U-Tube)

Objective: Confirm bulk purity and detect water contamination (water density = 1.00 g/cm³, significantly higher than the amine).

-

Instrument: Anton Paar DMA 35 or equivalent digital density meter.

-

Calibration: Perform air/water check at 20.0 °C. Water should read 0.9982 g/cm³.

-

Sample Prep: Ensure the sample is degassed. Air bubbles will artificially lower the density reading.

-

Measurement: Inject ~2 mL of (R)-2-Methoxypropylamine.

-

Validation:

-

Pass: 0.845 – 0.850 g/cm³.

-

Fail: > 0.855 g/cm³ (Indicates likely water absorption due to hygroscopicity).

-

Protocol B: Optical Rotation (Polarimetry)

Objective: Verify enantiomeric identity and approximate optical purity.[1]

-

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

-

Solvent: Dimethylformamide (DMF) or Ethanol (Note: Rotation values vary significantly by solvent).

-

Preparation:

-

Weigh exactly 0.100 g of sample.

-

Dissolve in solvent to a final volume of 10.0 mL (Concentration

g/100mL).

-

-

Measurement:

-

Zero the polarimeter with pure solvent.

-

Fill a 1 dm (100 mm) polarimeter tube.

-

Record observed rotation (

).[2]

-

-

Calculation:

Where -

Criteria: The value must be negative. A positive value indicates the (S)-enantiomer.

Quality Control Workflow

The following decision tree outlines the logical flow for accepting a batch of (R)-2-Methoxypropylamine for synthesis applications.

Caption: Quality control decision tree for validating (R)-2-Methoxypropylamine batches.

Safety & Handling

-

Hazards: Highly Flammable Liquid (Category 2), Skin Corrosion (Category 1B).

-

Storage: Store under nitrogen or argon. The compound is hygroscopic and absorbs CO₂ from the air to form carbamates, which appear as white solid precipitates.

-

Incompatibility: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42427145, (R)-2-Methoxypropylamine. Retrieved from [Link]

- Fuchs, M., et al. (2010). Enzymatic Synthesis of Chiral Amines using (R)-Selective Transaminases. ChemCatChem, 2(11).

Sources

(R)-2-Methoxypropylamine structural formula and stereochemistry

An In-depth Technical Guide to (R)-2-Methoxypropylamine: Structure, Stereochemistry, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methoxypropylamine is a chiral primary amine that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific stereochemistry is often paramount to the biological activity and efficacy of the final drug product. This guide provides a comprehensive technical overview of (R)-2-Methoxypropylamine, covering its structural formula, the principles of its stereochemistry, detailed synthesis methodologies with an emphasis on enantioselectivity, robust analytical techniques for chiral purity assessment, and its significant applications in modern drug development.

Structural Formula and Physicochemical Properties

(R)-2-Methoxypropylamine, also known as (R)-1-methoxypropan-2-amine, is a structurally simple yet stereochemically significant molecule.

Chemical Structure:

The molecule possesses a single chiral center at the second carbon atom (C2), to which the amine group is attached. This chirality gives rise to two enantiomers: (R)-2-Methoxypropylamine and (S)-2-Methoxypropylamine.

Table 1: Physicochemical Properties of 2-Methoxypropylamine

| Property | Value | Source |

| Molecular Formula | C4H11NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| Boiling Point | 92.5-93.5 °C at 743 mmHg | |

| Density | 0.845 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4065 | |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent, ammonia-like | [2] |

Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules

The designation of the stereocenter as (R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a system used to unequivocally name stereoisomers.[3][4]

Assigning Priorities:

-

Identify the chiral center: In 2-methoxypropylamine, this is the carbon atom bonded to the amine group, the methyl group, the methoxymethyl group, and a hydrogen atom.

-

Prioritize the four attached groups based on atomic number: The atom with the highest atomic number gets the highest priority.[4][5]

-

Priority 1: Nitrogen (N) from the amine group (-NH2) has the highest atomic number.

-

Priority 2: The carbon of the methoxymethyl group (-CH2OCH3) is attached to an oxygen, which has a higher atomic number than the carbons the other carbon is attached to.

-

Priority 3: The carbon of the methyl group (-CH3).

-

Priority 4: Hydrogen (H) has the lowest atomic number.

-

-

Orient the molecule: The molecule is oriented so that the lowest priority group (H) points away from the viewer.[5]

-

Trace the path from priority 1 to 3: For the (R)-enantiomer, tracing the path from the amine group (1) to the methoxymethyl group (2) to the methyl group (3) results in a clockwise direction.[6]

Caption: CIP priority assignment for (R)-2-Methoxypropylamine.

The precise stereochemistry is vital as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[7] In drug development, the use of a single, pure enantiomer can lead to improved efficacy, reduced side effects, and a better therapeutic index.[8]

Synthesis of Enantiomerically Pure (R)-2-Methoxypropylamine

Achieving high enantiomeric purity is the primary challenge in the synthesis of (R)-2-Methoxypropylamine. Several strategies are employed, broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic 2-Methoxypropylamine

This classical approach involves the synthesis of a racemic mixture of 2-methoxypropylamine, followed by separation of the enantiomers.

Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: A racemic mixture of 2-methoxypropylamine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, in a suitable solvent (e.g., methanol or ethanol). This reaction forms a pair of diastereomeric salts which have different physical properties, including solubility.[9]

-

Fractional Crystallization: The solution is cooled, allowing the less soluble diastereomeric salt—in this case, the salt of (R)-2-methoxypropylamine and (+)-tartaric acid—to crystallize out. This process exploits the solubility differences between the diastereomers.

-

Isolation: The crystallized salt is isolated by filtration. This step may be repeated to enhance diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)-2-Methoxypropylamine.

-

Extraction and Purification: The free amine is then extracted from the aqueous solution using an organic solvent and purified by distillation.[10]

Causality: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts, which allows for their effective separation through crystallization.

Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, aims to create the desired enantiomer directly, avoiding the need for resolution and the loss of 50% of the material.[11] This is a more efficient and atom-economical approach.

Biocatalytic Reductive Amination:

A prominent enantioselective method involves the use of transaminase enzymes.

Caption: Biocatalytic synthesis of (R)-2-Methoxypropylamine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

-

Reaction Setup: A buffered aqueous solution is prepared containing 1-methoxy-2-propanone, an amine donor (such as isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).[9]

-

Enzyme Addition: A specific (R)-transaminase enzyme is added to initiate the reaction. The choice of enzyme is critical for achieving high enantioselectivity.

-

Incubation: The mixture is incubated at an optimal temperature (e.g., 30-40 °C) with gentle agitation.[12]

-

Monitoring: The reaction progress is monitored by HPLC or GC to determine the conversion of the ketone and the formation of the chiral amine.[9]

-

Workup: Upon completion, the enzyme is denatured and removed (e.g., by filtration). The product is then extracted from the aqueous phase and purified.

Expertise & Experience: The key to a successful biocatalytic synthesis lies in the selection of the appropriate transaminase and the optimization of reaction conditions (pH, temperature, substrate concentration). The use of an achiral amine donor like isopropylamine is advantageous as it produces a simple byproduct (acetone) that can be easily removed.[12]

Analytical Characterization and Quality Control

Ensuring the chemical and, most importantly, the enantiomeric purity of (R)-2-Methoxypropylamine is critical for its use in pharmaceutical manufacturing.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Typical Results/Parameters |

| Chiral HPLC/GC | Determination of enantiomeric purity (e.e.) | Baseline separation of (R) and (S) enantiomers.[13] |

| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts and coupling constants consistent with the structure. |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak (e.g., [M+H]⁺ at m/z 132.13829).[14] |

| FTIR Spectroscopy | Functional group identification | Characteristic peaks for N-H and C-O stretching. |

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol is a self-validating system for quantifying the unwanted (S)-enantiomer.

-

Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with an additive (e.g., trifluoroacetic acid or diethylamine), is optimized to achieve baseline resolution between the enantiomers.[15]

-

Derivatization (Optional): In some cases, pre-column derivatization of the amine with a chiral or UV-active agent can enhance separation and detection.[13]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for the (S)-enantiomer.[16]

Caption: Analytical workflow for enantiomeric purity determination.

Applications in Drug Development

(R)-2-Methoxypropylamine's value lies in its role as a chiral building block, introducing a specific stereocenter into a larger, more complex molecule.[9]

Key Therapeutic Areas:

-

Oncology: Used in the synthesis of kinase inhibitors.

-

Inflammatory Diseases: A key intermediate for potent p38 MAP kinase inhibitors.[9]

-

Metabolic Disorders: Incorporated into antagonists for the human MC4 receptor, being investigated for the treatment of obesity.[9]

Caption: Role as a chiral building block in API synthesis.

The methoxypropylamino side chain has been shown to be crucial for achieving high potency and selectivity in certain classes of enzyme inhibitors.[9] The specific (R)-configuration dictates the precise three-dimensional orientation of this side chain within the drug molecule, which in turn governs its binding affinity to the biological target.

Conclusion

(R)-2-Methoxypropylamine is a cornerstone chiral intermediate for the pharmaceutical industry. A deep understanding of its stereochemistry, coupled with robust and efficient synthesis and analytical methodologies, is essential for its successful application in the development of next-generation therapeutics. The continued advancement in asymmetric synthesis, particularly through biocatalysis, promises more sustainable and cost-effective routes to this and other valuable chiral amines, ultimately accelerating the drug discovery and development pipeline.

References

- Google Patents. (1998). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.

-

ResearchGate. (n.d.). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

-

PubChem. (n.d.). (2-methoxypropyl)(propan-2-yl)amine. Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). MOPA (Methoxypropylamine). Retrieved from [Link]

-

National Institutes of Health. (n.d.). (R)-2-Methoxypropylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

- Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

-

ResearchGate. (n.d.). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA). Retrieved from [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

University of Rochester. (n.d.). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. Retrieved from [Link]

-

Reddit. (2024). Cahn-ingold-prelog Chirality priority question? Carboxyl (-COOH) vs Amine (NH2). Retrieved from [Link]

-

Fiveable. (n.d.). Cahn-Ingold-Prelog Priority Rules Definition. Retrieved from [Link]

-

MDPI. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

Sources

- 1. (R)-2-Methoxypropylamine | C4H11NO | CID 42427145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

- 10. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]

- 11. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 12. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubChemLite - (2-methoxypropyl)(propan-2-yl)amine (C7H17NO) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Sourcing and Validating (R)-2-Methoxypropylamine: A Technical Procurement and Quality Assurance Guide

Executive Summary & Chemical Identity[1][2][3]

Sourcing (R)-2-Methoxypropylamine presents a specific technical challenge due to persistent nomenclature ambiguities in the commercial market. Unlike its achiral linear counterpart (3-methoxypropylamine) or the industrially common (S)-1-methoxy-2-propylamine (BASF ChiPros®), the specific (R)-isomers are often non-stock items requiring custom synthesis or specialized chiral sourcing.

This guide provides the technical framework to distinguish, source, and validate the correct isomer, preventing costly regiochemical and stereochemical errors in drug development.

The Critical Distinction: Regioisomers vs. Stereoisomers

Before engaging suppliers, you must validate the exact chemical structure required. The name "(R)-2-Methoxypropylamine" is frequently used interchangeably for two distinct molecules in supplier catalogs.

| Feature | Target A (Literal Interpretation) | Target B (Common Chiral Auxiliary) |

| IUPAC Name | (R)-2-Methoxypropan-1-amine | (R)-1-Methoxypropan-2-amine |

| Structure | ||

| CAS Number | 162356-14-1 | 115620-63-2 (varies by salt) |

| Chiral Center | C2 (Ether attachment) | C2 (Amine attachment) |

| Availability | Rare / Custom Synthesis | Available (often as resolution agent) |

| Primary Use | Specialized Linker | Chiral Auxiliary / Resolving Agent |

Note: This guide focuses on Target A (CAS 162356-14-1) as requested, but provides sourcing pathways for Target B due to high market overlap.

Commercial Landscape & Supplier Tiering[1]

The commercial availability of (R)-2-Methoxypropylamine (CAS 162356-14-1) is categorized as Tier 3 (Boutique/Custom) . Unlike the (S)-isomer of Target B, which is produced on a multi-ton scale by BASF, Target A is typically made on demand.

Supplier Categorization[1]

Tier 1: Global Bulk Manufacturers (Process Scale)

-

Status: Generally NOT available as a stock item for CAS 162356-14-1.

-

Key Players: BASF, Eastman.

-

Relevance: Only viable if you require >100kg and can fund a campaign.

Tier 2: Specialized Catalog Vendors (Gram to Kg Scale)

These vendors likely hold small stock or have validated routes for rapid synthesis.

-

BOC Sciences: Explicitly lists CAS 162356-14-1.[] Known for chiral building blocks.

-

Ambeed: High probability of stock for chiral amines; often cross-lists isomers.

-

Enamine: Excellent for unique building blocks; likely to synthesize via parallel chemistry if out of stock.

Tier 3: Custom Synthesis CROs

If Tier 2 fails, these partners are required for synthesis (typically 4-8 weeks lead time).

-

WuXi AppTec (China/Global)

-

Syngene (India)

-

SpiroChem (Swiss - High-end chiral specialists)

Sourcing Decision Matrix (DOT Visualization)

Caption: Strategic sourcing workflow distinguishing between the rare regioisomer (Target A) and the common chiral auxiliary (Target B).

Critical Quality Attributes (CQAs) & Specifications

When ordering (R)-2-Methoxypropylamine, standard Certificates of Analysis (CoA) are insufficient due to the risk of enantiomeric scrambling during storage or synthesis.

Required Specifications Table

| Attribute | Acceptance Criteria | Rationale |

| Chemical Purity | Impurities (e.g., unreacted alaninol) can interfere with coupling reactions. | |

| Chiral Purity (e.e.) | Critical for preventing diastereomeric impurities in downstream APIs. | |

| Water Content | Primary amines are hygroscopic; water interferes with acylation/amide coupling. | |

| Identity | 1H-NMR + MS | Must confirm methoxy position (C1 vs C2) to rule out regioisomers. |

| Appearance | Colorless Liquid | Yellowing indicates oxidation (N-oxide formation). |

Analytical Verification Protocol (Self-Validating)

Do not rely on Optical Rotation. The specific rotation

Method: Mosher's Amide Derivatization

This method converts the enantiomers into diastereomers, which can be resolved via standard achiral NMR or HPLC.

Reagents:

-

(R)-(-)-MTPA-Cl (Mosher's Acid Chloride)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N)

-

Sample: (R)-2-Methoxypropylamine[2][]

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mg of the amine sample in 0.6 mL deuterated chloroform (

) in an NMR tube (or small vial). -

Basification: Add 15

L of dry Et3N. -

Derivatization: Add 10

L of (R)-(-)-MTPA-Cl. Shake carefully and allow to stand for 10 minutes. -

Analysis (1H-NMR): Acquire a proton NMR spectrum.

-

Focus on the Methoxy group signals (

) and the Methyl doublet ( -

In the diastereomeric mixture, the chemical shifts (

) of these protons will differ between the (R,R) and (R,S) species.

-

-

Calculation:

-

Integrate the distinct peaks for the major diastereomer (

) and minor diastereomer (

-

QC Workflow Diagram

Caption: Quality Control workflow emphasizing chiral derivatization over simple polarimetry.

Handling, Safety, and Storage[1][3][7]

Stability Profile

-

Hygroscopicity: High. Absorbs atmospheric moisture and

(forming carbamates). -

Oxidation: Moderate. Amines oxidize to N-oxides upon prolonged air exposure.

Storage Protocol

-

Container: Amber glass vials with Teflon-lined caps.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: Refrigerate at

.

References

-

PubChem. (R)-2-Methoxypropylamine Compound Summary (CAS 162356-14-1).[2] National Library of Medicine.[3] [Link]

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. [Link]

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. [Link]

Sources

The Strategic Application of Transaminases in Chiral Amine Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with a significant percentage of small-molecule drugs containing at least one stereogenic amine center.[1] The stereoselective synthesis of these compounds, therefore, is of paramount importance. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods.[1] Among the enzymatic tools available, transaminases (TAs), also known as aminotransferases, have garnered considerable attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity and under mild reaction conditions.[2] This guide provides a comprehensive technical overview of the biocatalytic synthesis of chiral amines using transaminases, delving into the mechanistic underpinnings of these enzymes, strategies for reaction optimization, practical experimental workflows, and their industrial applications.

The Imperative for Chiral Amines and the Rise of Transaminases

The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer of a drug can exhibit the desired therapeutic effect, while the other may be inactive or even toxic. Consequently, the ability to produce enantiomerically pure compounds is a critical requirement in modern drug development and manufacturing.

Traditionally, chiral amines have been synthesized through methods such as the resolution of racemates or asymmetric chemical catalysis. While effective, these approaches can suffer from drawbacks including the use of toxic heavy metals, harsh reaction conditions, and the generation of significant chemical waste.[3] Transaminases offer a greener and more efficient alternative, characterized by:

-

Excellent Enantioselectivity: Transaminases can produce chiral amines with very high enantiomeric excess (ee), often exceeding 99%.[4]

-

Mild Reaction Conditions: These enzymatic reactions are typically performed in aqueous media at or near physiological pH and temperature, avoiding the need for extreme conditions.

-

High Atom Economy: Transaminase-catalyzed reactions are highly atom-efficient, minimizing waste generation.

-

Process Safety and Sustainability: The use of enzymes reduces the reliance on hazardous reagents and solvents, contributing to safer and more environmentally friendly manufacturing processes.[2]

Understanding the Transaminase: Mechanism and Classification

The Catalytic Heart: The Pyridoxal-5'-Phosphate (PLP) Cofactor

Transaminases belong to the family of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[5] PLP, a derivative of vitamin B6, is the linchpin of their catalytic activity, acting as a temporary carrier of the amino group. The reaction mechanism proceeds via a "ping-pong bi-bi" kinetic scheme, which can be dissected into two half-reactions.[5]

First Half-Reaction: Amino Donor to PMP

-

The PLP cofactor is initially covalently bound to a conserved lysine residue in the enzyme's active site, forming an internal aldimine (a Schiff base).

-

An incoming amino donor (e.g., an amino acid or a primary amine) displaces the lysine to form an external aldimine.

-

A series of tautomerization steps, facilitated by the enzyme's active site residues, results in the formation of a ketimine intermediate.

-

Hydrolysis of the ketimine releases the corresponding ketone or α-keto acid by-product and generates pyridoxamine-5'-phosphate (PMP), the aminated form of the cofactor.[6]

Second Half-Reaction: PMP to Chiral Amine

-

The prochiral ketone substrate enters the active site and reacts with PMP to form a new ketimine intermediate.

-

A proton transfer, guided by the chiral environment of the active site, establishes the stereochemistry of the final product.

-

Tautomerization and subsequent hydrolysis release the newly synthesized chiral amine and regenerate the PLP-lysine internal aldimine, completing the catalytic cycle.[7]

Figure 1: Simplified representation of the transaminase catalytic cycle.

A Diverse Family: Classification of Transaminases

Transaminases are a large and diverse group of enzymes that can be classified based on their substrate specificity and structural folds.[5] For the synthesis of chiral amines, ω-transaminases (ω-TAs) are of particular interest as they can accept substrates lacking a carboxyl group.[5]

Structurally, transaminases are categorized into different fold types, with Fold Type I and Fold Type IV being the most relevant for chiral amine synthesis.[8]

-